molecular formula C12H26N2 B13653729 n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine

Cat. No.: B13653729
M. Wt: 198.35 g/mol
InChI Key: FATXMBWRZRMFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine typically involves the reaction of appropriate amines with piperidine derivatives under controlled conditions. One common method involves the alkylation of 6-methylpiperidin-3-amine with ethyl and isobutyl halides in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • n-Propyl-N-isobutyl-6-methylpiperidin-3-amine
  • n-Ethyl-N-isopropyl-6-methylpiperidin-3-amine
  • n-Ethyl-N-isobutyl-4-methylpiperidin-3-amine

Uniqueness

n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-ethyl-6-methyl-N-(2-methylpropyl)piperidin-3-amine

InChI

InChI=1S/C12H26N2/c1-5-14(9-10(2)3)12-7-6-11(4)13-8-12/h10-13H,5-9H2,1-4H3

InChI Key

FATXMBWRZRMFHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C)C1CCC(NC1)C

Origin of Product

United States

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